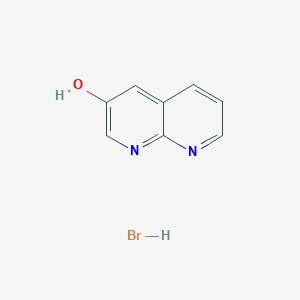

1,8-Naphthyridin-3-ol hydrobromide

Description

Properties

IUPAC Name |

1,8-naphthyridin-3-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O.BrH/c11-7-4-6-2-1-3-9-8(6)10-5-7;/h1-5,11H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTZCVKRXLPARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,8 Naphthyridin 3 Ol Hydrobromide and Its Derivatives

Classical Synthetic Approaches to the 1,8-Naphthyridine (B1210474) Scaffold

The synthesis of the 1,8-naphthyridine ring system has historically relied on several well-established named reactions, originally developed for the synthesis of quinolines. These methods, including the Skraup, Combes, Pfitzinger, Conrad-Limpach, and Friedlander reactions, have been successfully adapted for the synthesis of naphthyridines by using aminopyridines as starting materials. nih.gov

The Skraup reaction is a powerful method for the direct, one-pot synthesis of quinolines and has been extended to the preparation of naphthyridines from aminopyridines. thieme-connect.dewikipedia.org The archetypal reaction involves heating an aniline, or in this case an aminopyridine, with sulfuric acid, glycerol (B35011), and a suitable oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. wikipedia.org The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation yield the naphthyridine product.

While it was once assumed that the Skraup synthesis was not applicable to certain aminopyridines like 4-aminopyridine (B3432731), this has been proven incorrect. rsc.org For instance, the parent 1,6-naphthyridine (B1220473) has been successfully synthesized from 4-aminopyridine in a 40% yield using a "sulfo-mix" (a mixture of nitrobenzenesulfonic acids in sulfuric acid) as a substitute for the traditional oxidizing agent. rsc.org This demonstrates the utility of adapting the Skraup reaction conditions for specific naphthyridine isomers. The reaction can be notoriously vigorous, and the use of moderators like ferrous sulfate (B86663) is common to control the reaction rate. wikipedia.org

The Combes synthesis provides another route to the naphthyridine scaffold. This reaction typically involves the acid-catalyzed condensation of an aminopyridine with a β-diketone. The initial step is the formation of a Schiff base, which then undergoes an intramolecular electrophilic cyclization onto the pyridine (B92270) ring, followed by dehydration to yield the final aromatic naphthyridine product. The choice of acid catalyst and reaction conditions is crucial for the success of the cyclization step. This method is among the classical approaches frequently cited for the synthesis of the 1,8-naphthyridine core. nih.govnih.gov

The Pfitzinger reaction offers a versatile method for preparing quinoline-4-carboxylic acids and has been effectively applied to the synthesis of 4-carboxy-1,8-naphthyridine derivatives. acs.orgnih.gov The classical Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group under basic conditions. For the synthesis of 1,8-naphthyridines, the required precursor is 7-azaisatin. acs.org

However, the limited availability of 7-azaisatin has necessitated the development of more practical alternatives. acs.org A notable substitute is the synthon [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester. This stable reagent can be readily prepared in two steps from 2-aminopyridine (B139424). It undergoes a Pfitzinger-type condensation with various 2-acetylazaaromatic compounds in the presence of ethanolic potassium hydroxide (B78521). Subsequent acidification directly yields the desired bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety in good yields. acs.orgnih.gov This approach is particularly valuable as the carboxyl group can serve as an anchor for attaching the molecule to surfaces, for example, in the development of photosensitizer catalysts. acs.orgacs.orgresearchgate.net

| Reactant 1 | Reactant 2 (2-Acetylazaaromatic) | Product | Yield |

| [2-(Pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester | 2-Acetylpyridine | 2-(2-Pyridyl)-1,8-naphthyridine-4-carboxylic acid | 85% |

| [2-(Pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester | 2-Acetylpyrazine | 2-(2-Pyrazinyl)-1,8-naphthyridine-4-carboxylic acid | 79% |

| [2-(Pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester | 2,6-Diacetylpyridine | 2,6-Bis(4-carboxy-1,8-naphthyridin-2-yl)pyridine | 72% |

Table 1: Examples of Pfitzinger-type synthesis of 4-carboxy-1,8-naphthyridine derivatives.

The Conrad–Limpach synthesis is a classical method that proceeds via the condensation of an aminopyridine with a β-ketoester. wikipedia.org The reaction mechanism involves two main stages that are temperature-dependent. At lower temperatures, an addition reaction occurs to form a β-aminoacrylate. At much higher temperatures (around 250 °C), a thermal cyclization followed by elimination of an alcohol affords a 4-hydroxynaphthyridone. wikipedia.org

The high temperatures required for the cyclization step necessitate the use of high-boiling point solvents. nih.gov Traditionally, solvents such as mineral oil, diphenyl ether, or Dowtherm A are employed to achieve the necessary thermal energy for the reaction to proceed. nih.gov While effective, some of these solvents can be inconvenient to handle. nih.gov The reaction is a key method for producing 4-hydroxyquinoline (B1666331) derivatives and their heterocyclic analogues, like 4-hydroxy-1,8-naphthyridones. nih.govwikipedia.org

The Friedlander synthesis is arguably one of the most straightforward and widely utilized methods for constructing the 1,8-naphthyridine scaffold. nih.gov This reaction involves the condensation of a 2-aminopyridine bearing a carbonyl group at the 3-position (such as 2-aminonicotinaldehyde) with a compound containing an activated α-methylene group (e.g., a ketone, aldehyde, or ester). nih.govacs.org

Historically, the Friedlander condensation has been carried out using either acid or base catalysts, such as sodium hydroxide. nih.gov While effective, these conditions can be harsh and may not be compatible with sensitive functional groups. acs.org The reaction often requires organic solvents and can present challenges in catalyst recovery and product purification, which has prompted the development of more sustainable and milder methodologies. nih.govnih.govacs.org

Recent advancements have focused on greener approaches, demonstrating that the reaction can be performed with high efficiency in water, a benign solvent. nih.govacs.orgrsc.org Furthermore, a variety of catalysts have been explored to improve reaction rates and yields under mild conditions. Ionic liquids, such as choline (B1196258) hydroxide (ChOH) and 1,3-dibutyl-2-methylimidazolium imidazolide (B1226674) ([Bmmim][Im]), have proven to be highly effective, reusable catalysts. nih.govacs.org In some cases, the ionic liquid can function as both the catalyst and the solvent. nih.govacs.org Organocatalysts and Lewis acids have also been successfully employed, expanding the versatility of the Friedlander synthesis for generating a diverse library of 1,8-naphthyridine derivatives. organic-chemistry.org

| Carbonyl Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield | Reference |

| Acetone (B3395972) | Choline Hydroxide | H₂O | 50 | 6 | 99% | nih.gov |

| 2-Pentanone | Choline Hydroxide | H₂O | 50 | 8 | 97% | acs.org |

| Cyclohexanone | [Bmmim][Im] | Neat | 80 | 24 | 76% | acs.org |

| 1-Methylpiperidin-4-one | Choline Hydroxide | H₂O | 50 | 11 | 92% | nih.gov |

| Ethyl Acetoacetate | Choline Hydroxide | H₂O | 50 | 5 | 95% | acs.org |

| 2-Phenylacetophenone | [Bmmim][Im] | Neat | 80 | 24 | 93% | acs.org |

Table 2: Selected examples of Friedlander synthesis of 1,8-naphthyridine derivatives from 2-aminonicotinaldehyde.

Friedlander Condensation Strategies

Ionic Liquid-Catalyzed Friedlander Reactions

The Friedlander annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group, is a cornerstone of 1,8-naphthyridine synthesis. nih.gov Traditionally, this reaction required harsh conditions and hazardous catalysts. Recent advancements have focused on greener alternatives, with ionic liquids (ILs) emerging as effective and environmentally benign catalysts and reaction media. nih.govacs.org

Basic ionic liquids, in particular, have demonstrated significant catalytic activity. In one approach, a series of basic ILs were employed for the synthesis of 1,8-naphthyridyl derivatives under solvent-free conditions. acs.org The reaction between 2-amino-3-pyridinecarboxaldehyde (B47744) and various ketones proceeded efficiently at 80°C. The ionic liquid [Bmmim][Im] (1-butyl-3-methylimidazolium imidazole) was identified as a superior catalyst, likely due to its strong basicity. acs.org This method offers high yields and the significant advantage that the ionic liquid can be recycled multiple times without a substantial loss of catalytic activity, making the process more sustainable for industrial applications. nih.gov

The general procedure involves stirring a mixture of 2-amino-3-pyridinecarboxaldehyde and an α-methylene carbonyl compound in the ionic liquid. After the reaction, the product is typically extracted with an organic solvent like ethyl ether, and the ionic liquid phase can be recovered and reused. nih.gov

| Reactant 1 | Reactant 2 (α-Methylene Carbonyl) | Catalyst/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | [Bmmim][Im] | 80°C, 24h | 2,3-Diphenyl-1,8-naphthyridine | 90% | acs.org |

| 2-Amino-3-pyridinecarboxaldehyde | Cyclohexanone | [Bmmim][Im] | 80°C, 24h | 1,2,3,4-Tetrahydroacridin-9(10H)-one | Moderate | acs.org |

| 2-Amino-3-pyridinecarboxaldehyde | 2-Methylcyclohexanone | [Bmmim][Im] | 80°C, 24h | Methyl-substituted tetrahydroacridine derivative | Moderate | acs.org |

Aqueous Media Friedlander Syntheses

In the pursuit of green chemistry, water has been established as a preferred solvent due to its abundance, safety, and minimal environmental impact. The Friedlander synthesis of 1,8-naphthyridines has been successfully adapted to aqueous conditions, representing a significant methodological improvement. nih.govresearchgate.net A notable development is the use of choline hydroxide (ChOH), an inexpensive, non-toxic, and water-soluble ionic liquid, as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water. nih.govresearchgate.net

This method involves reacting 2-aminonicotinaldehyde with various aliphatic and aromatic carbonyl compounds containing active methylene groups. nih.gov The reaction proceeds efficiently at a relatively low temperature of 50°C, and in some cases even at room temperature, to provide excellent yields of the desired 1,8-naphthyridine derivatives, often exceeding 90%. nih.govresearchgate.net The ChOH catalyst is believed to facilitate the reaction by forming hydrogen bonds with the reactants, a crucial interaction for the reaction to proceed effectively in an aqueous environment. nih.gov This one-step process is simple, and the product separation is straightforward, making it a highly attractive and sustainable synthetic route. researchgate.net

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminonicotinaldehyde | Acetone | ChOH (1 mol%) | H₂O, 50°C, 6h | 2-Methyl-1,8-naphthyridine | 99% | nih.gov |

| 2-Aminonicotinaldehyde | Acetophenone | ChOH (1 mol%) | H₂O, 50°C, 8h | 2-Phenyl-1,8-naphthyridine | 96% | nih.gov |

| 2-Aminonicotinaldehyde | Cyclopentanone | ChOH (1 mol%) | H₂O, 50°C, 10h | Cyclopenta[b] kthmcollege.ac.inacs.orgnaphthyridine derivative | 98% | nih.gov |

| 2-Aminonicotinaldehyde | 1-Ethylpiperidin-4-one | ChOH (1 mol%) | H₂O, 50°C, 10h | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b] kthmcollege.ac.inresearchgate.netnaphthyridine | 96% | nih.gov |

Targeted Synthesis of 1,8-Naphthyridin-3-ol (B13291425) and its Functionalized Analogues

Strategies for Hydroxyl Group Introduction at the 3-Position

The direct synthesis of 1,8-Naphthyridin-3-ol via the Friedlander reaction requires a specific choice of carbonyl reactant. The standard Friedlander condensation between 2-aminonicotinaldehyde and a simple ketone like acetone yields a substituent at the 2-position (e.g., 2-methyl-1,8-naphthyridine). To introduce a hydroxyl group at the 3-position of the naphthyridine ring, the carbonyl component must contain the hydroxyl functionality at the α-carbon.

The strategic choice of reactant is an α-hydroxy ketone, also known as an acyloin. wikipedia.orgorganicreactions.org For instance, the reaction of 2-aminonicotinaldehyde with an α-hydroxy ketone such as hydroxyacetone (B41140) (CH₃COCH₂OH) would be the targeted approach. In this reaction, the methylene group (CH₂) adjacent to the ketone is the active component that condenses with the amino group, while the hydroxyl group is carried into the final product at the 3-position. This strategy leverages the fundamental mechanism of the Friedlander reaction to directly install the desired functionality.

Formation of the Hydrobromide Salt via Protonation

The formation of 1,8-Naphthyridin-3-ol hydrobromide is a straightforward acid-base reaction. The 1,8-naphthyridine ring system contains two nitrogen atoms, which possess lone pairs of electrons and can act as Brønsted-Lowry bases. The nitrogen at position 1 is generally the more basic and accessible site for protonation.

To form the hydrobromide salt, 1,8-Naphthyridin-3-ol is treated with hydrobromic acid (HBr). The nitrogen atom at position 1 donates its lone pair of electrons to accept a proton (H⁺) from HBr. This results in the formation of a positively charged naphthyridinium cation and a bromide anion (Br⁻), which are associated through electrostatic attraction to form the stable salt, this compound. This process is typically carried out in a suitable solvent, from which the salt often precipitates and can be isolated by filtration.

Advanced Synthetic Transformations for 1,8-Naphthyridine Derivatives

Gould–Jacobs Reaction for 1,8-Naphthyridine-3-carboxylic Acid Derivatives

The Gould–Jacobs reaction provides a powerful route to quinoline (B57606) and naphthyridine systems, specifically yielding 4-hydroxy-3-carboxylic acid derivatives. wikipedia.org This multi-step process is crucial for accessing precursors to a wide range of functionalized 1,8-naphthyridines.

The synthesis begins with the condensation of an aminopyridine, such as 2-aminopyridine, with diethyl ethoxymethylenemalonate (DEEM). nih.gov This initial step forms an intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate. nih.gov The subsequent and key step is a high-temperature thermal cyclization, often carried out in a high-boiling solvent like diphenyl ether. nih.govresearchgate.net This intramolecular cyclization yields the 1,8-naphthyridine core, specifically forming ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. nih.gov This product exists in tautomeric equilibrium with its 4-hydroxy form.

This carboxylate ester is a versatile intermediate. It can be N-alkylated at the 1-position and subsequently hydrolyzed, typically with a base such as sodium hydroxide, to yield the corresponding 1-alkyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. nih.gov These carboxylic acid derivatives are valuable precursors for creating a diverse library of compounds through amide coupling and other transformations. nih.govresearchgate.net

This article details various synthetic methodologies for producing this compound and its diverse derivatives. The 1,8-naphthyridine core is a significant heterocyclic scaffold due to its presence in numerous biologically active compounds. kthmcollege.ac.inekb.eg

3 Suzuki-Miyaura Cross-Coupling for Arylated Naphthyridines

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in organic synthesis for creating carbon-carbon bonds, particularly for the arylation of heterocyclic systems like 1,8-naphthyridine. frontiersin.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. frontiersin.orgrsc.org

A study on the C7-arylation of 4-substituted 1H-indazoles demonstrated the utility of this method. rsc.org The process involved an initial regioselective C7-bromination, followed by a palladium-mediated Suzuki-Miyaura reaction with various boronic acids to yield C7-arylated products in moderate to good yields. rsc.org This highlights a viable strategy for introducing aryl groups at specific positions on a heterocyclic core, which can be adapted for the synthesis of arylated naphthyridines.

The reaction conditions for Suzuki-Miyaura couplings can be optimized for various substrates, including those sensitive to harsh conditions, such as DNA-conjugated molecules. frontiersin.org Research has shown that water-soluble palladium catalysts can be effective, allowing the reaction to proceed at mild temperatures. frontiersin.org

4 Chichibabin Cyclizations for Tetrahydro-1,8-Naphthyridine Fragments

Information specifically on the use of Chichibabin cyclizations for the synthesis of tetrahydro-1,8-naphthyridine fragments was not available in the provided search results. The Chichibabin reaction is a well-known method for the amination of nitrogen-containing heteroaromatic compounds, but its direct application in the cyclization to form tetrahydro-1,8-naphthyridine was not detailed.

5 N-Arylative Cyclisation of γ-Pyridyl Amines

The synthesis of N-aryl derivatives of heterocyclic compounds can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. A study on the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives utilized dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in refluxing toluene (B28343) to achieve the desired products in moderate to good yields. nih.gov This methodology could be applicable for the N-arylation of aminonaphthyridine precursors, leading to the formation of N-aryl-1,8-naphthyridine derivatives.

6 One-Pot Multicomponent Reactions for Pyrrolo-Fused Naphthyridines

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic systems. rsc.org A study reported an iodine-mediated MCR for the synthesis of naphthoquinone-fused pyrroles linked to a pyrimidine (B1678525) moiety. nih.gov This reaction proceeds via a metal-free C-H oxidation followed by a multicomponent cyclization, forming multiple new bonds in a single operation. nih.gov The key features of this methodology include good yields, a broad substrate scope, and easy product purification. nih.gov

Another example is the one-pot, two-step synthesis of pyrrolo[1,2-a] wikipedia.orgresearchgate.net- and kthmcollege.ac.inresearchgate.netnaphthyridines. This process involves an electrophilic acylation followed by an alkyne-carbonyl-metathesis reaction as the final cyclization step. bohrium.com These examples demonstrate the power of MCRs in constructing fused heterocyclic systems containing the 1,8-naphthyridine core.

7 Derivatization Strategies at N-1 and C-7 Positions of the Naphthyridine Ring

The functionalization of the 1,8-naphthyridine ring at the N-1 and C-7 positions is crucial for developing new derivatives with potential applications.

N-1 Derivatization: The Friedlander reaction, a classic method for quinoline and naphthyridine synthesis, can be utilized to introduce substituents at the N-1 position. ekb.egnih.gov For instance, the reaction of 2-aminonicotinaldehyde with various α-methylene carbonyl compounds can lead to a range of 1,8-naphthyridine derivatives. nih.govacs.org A study reported the synthesis of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, highlighting the introduction of an ethyl group at the N-1 position. google.com

C-7 Derivatization: The C-7 position can also be functionalized. For example, 7-acetamido-1,8-naphthyridin-4(1H)-one is a derivative with a substituent at the C-7 position. nih.gov Furthermore, the synthesis of N-substituted quinolino-1,8-naphthridine derivatives has been reported, indicating that complex moieties can be introduced at various positions, including those that would be considered C-7 in the parent naphthyridine ring system. ekb.eg

8 Synthesis of Naphthyridine-Containing Spiro Systems

Spirocyclic compounds containing the 1,8-naphthyridine moiety represent a unique class of heterocyclic systems. One-pot multicomponent reactions have been successfully employed for their synthesis.

A reported method involves the condensation reaction of isatin derivatives, malononitrile (B47326) dimer, and enamine derivatives in polyethylene (B3416737) glycol-400 (PEG-400) at 80 °C, yielding novel spiro-(1,8)-naphthyridine derivatives in good to excellent yields. researchgate.net Another efficient, one-pot, three-component pathway describes the synthesis of spiro- kthmcollege.ac.inresearchgate.net-naphthyridine derivatives through the condensation of acenaphthenequinone (B41937) or ninhydrin, malononitrile dimer, and enaminones in ethanol (B145695) under reflux conditions. bohrium.com This reaction is notable for being base- and catalyst-free. bohrium.com

These synthetic strategies provide access to a diverse range of spiro-naphthyridine derivatives, which are of interest for their potential applications.

Microwave-Assisted Synthetic Protocols for Naphthyridine Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a significant and powerful technique in medicinal chemistry, offering considerable advantages over conventional heating methods. For the synthesis of 1,8-naphthyridine scaffolds and their derivatives, microwave irradiation provides a pathway that is often simpler, cleaner, faster, more efficient, and economical. rasayanjournal.co.in The application of microwave heating can dramatically reduce reaction times from several hours to mere minutes, while often improving reaction yields and product purity. jchps.comtsijournals.comresearchgate.net This technology is considered a step towards green chemistry as it is effective, economical, and eco-friendly. tsijournals.com

Microwave-assisted synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. This direct heating of the reaction mixture leads to a rapid and uniform temperature increase, which can accelerate reaction rates. rasayanjournal.co.in Various methodologies have been developed for the synthesis of 1,8-naphthyridine derivatives utilizing this technology, often under solvent-free conditions or with catalysts that enhance efficiency.

Friedlander Condensation

A prominent method for synthesizing the 1,8-naphthyridine core is the Friedlander condensation. Microwave irradiation has been successfully applied to this reaction, typically involving the condensation of 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group. The use of a catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or silica (B1680970) sulfuric acid (SSA), under solvent-free microwave conditions has been shown to afford 1,8-naphthyridine derivatives in good to excellent yields (74-98%) within a very short reaction time of just a few minutes. tsijournals.comhilarispublisher.com This approach avoids the pollution problems associated with traditional solvents and simplifies the work-up procedure. tsijournals.comhilarispublisher.com

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Time (min) | Yield (%) | Reference |

| 2-Aminonicotinaldehyde | Ethyl acetoacetate | DABCO | Microwave, Solvent-free | 3 | 86 | tsijournals.com |

| 2-Aminonicotinaldehyde | Acetylacetone | DABCO | Microwave, Solvent-free | 2.5 | 84 | tsijournals.com |

| 2-Aminonicotinaldehyde | Cyclohexanone | DABCO | Microwave, Solvent-free | 3.5 | 82 | tsijournals.com |

| 2-Aminonicotinaldehyde | Diethyl malonate | SSA | Microwave, Solvent-free | 4 | 95 | hilarispublisher.com |

| 2-Aminonicotinaldehyde | Ethyl cyanoacetate (B8463686) | SSA | Microwave, Solvent-free | 5 | 98 | hilarispublisher.com |

Table 1. Microwave-Assisted Friedlander Synthesis of 1,8-Naphthyridine Derivatives.

Multi-Component Reactions

Microwave assistance is particularly effective for multi-component reactions, which allow for the construction of complex molecules in a single step. A facile and rapid one-pot, three-component reaction for the synthesis of fused benzo[b] ipindexing.comnih.govnaphthyridine derivatives has been developed using microwave irradiation. jchps.comipindexing.com This protocol involves the reaction of 2-chloroquinoline-3-carbaldehydes, 1-tetralone, and ammonium (B1175870) acetate (B1210297) in the presence of a base like NaH in a polar aprotic solvent such as DMF. The reaction, when subjected to microwave irradiation at 240W, reaches completion in 10-12 minutes, demonstrating a significant acceleration compared to conventional methods. jchps.com

| Aldehyde Component | Ketone Component | Nitrogen Source | Solvent/Base | Conditions | Time (min) | Yield (%) | Reference |

| 2-Chloroquinoline-3-carbaldehyde | 1-Tetralone | Ammonium acetate | DMF/NaH | 240W Microwave | 10 | 85 | jchps.com |

| 6-Methyl-2-chloroquinoline-3-carbaldehyde | 1-Tetralone | Ammonium acetate | DMF/NaH | 240W Microwave | 12 | 82 | jchps.com |

| 6-Methoxy-2-chloroquinoline-3-carbaldehyde | 1-Tetralone | Ammonium acetate | DMF/NaH | 240W Microwave | 12 | 80 | jchps.com |

Table 2. Microwave-Assisted Three-Component Synthesis of Fused Benzo ipindexing.comnih.govNaphthyridines. jchps.com

Synthesis of Functionalized Derivatives

Microwave irradiation is also highly effective for the synthesis of more complex, functionalized 1,8-naphthyridine derivatives. For instance, 4-azetidinone derivatives of 1,8-naphthyridine have been prepared via microwave-assisted cyclization. rasayanjournal.co.in In this synthesis, 7-aminosubstituted-2-methyl-1,8-naphthyridin-4-ol derivatives are reacted with chloroacetyl chloride and a mild base. Under microwave irradiation at 420 watts, the reaction proceeds rapidly to yield the corresponding azetidinone derivatives. rasayanjournal.co.in

Another example is the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles. nih.gov The key intermediate, 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, is first prepared from 2-aminonicotinaldehyde and ethyl cyanoacetate under solvent-free conditions. Subsequent reaction and cyclization steps are also amenable to microwave heating, providing a clear advantage over conventional heating methods in terms of reaction time and efficiency. nih.gov The significant rate enhancement is a common theme, with reactions that typically require 5-8 hours under conventional heating being completed in just 3-6 minutes with microwave assistance. researchgate.net

Reactivity and Chemical Transformations of 1,8 Naphthyridin 3 Ol Hydrobromide

Reactivity of the Naphthyridine Core

The 1,8-naphthyridine (B1210474) ring system is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature significantly influences its susceptibility to electrophilic and nucleophilic attack. The hydroxyl group at the 3-position, being an electron-donating group, can modulate this reactivity, directing incoming reagents to specific positions on the ring.

Electrophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) rings in 1,8-naphthyridine makes electrophilic aromatic substitution challenging, generally requiring harsh reaction conditions. However, the presence of the electron-donating hydroxyl group at the 3-position can facilitate such reactions. In acidic media, where many electrophilic substitutions are carried out, the naphthyridine nitrogen atoms are likely to be protonated, further deactivating the ring system.

Based on analogous reactions with 3-hydroxypyridine (B118123), electrophilic substitution on the 1,8-naphthyridin-3-ol (B13291425) core is predicted to occur on the protonated form of the molecule. rsc.orgrsc.org The hydroxyl group directs the electrophile to the ortho position. For instance, nitration of 3-hydroxypyridine results in substitution at the 2-position. rsc.orgrsc.org By analogy, the nitration of 1,8-naphthyridin-3-ol would be expected to yield 2-nitro-1,8-naphthyridin-3-ol.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of 1,8-Naphthyridin-3-ol

| Reaction | Reagent | Predicted Product | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-1,8-naphthyridin-3-ol | rsc.orgrsc.org |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient character of the 1,8-naphthyridine nucleus makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atoms (positions 2, 4, 5, and 7). These reactions are often facilitated by the presence of a good leaving group, such as a halide, or through reactions like the Chichibabin amination. While direct nucleophilic substitution on the unsubstituted, hydroxylated ring is not common, understanding this reactivity is crucial for derivatization.

For pyridine and its derivatives, nucleophilic attack is favored at the 2- and 4-positions. In the case of 1,8-naphthyridine, the positions activated towards nucleophilic attack are 2, 4, 5, and 7. The Chichibabin reaction, which involves the amination of nitrogen-containing heterocycles using sodium amide, typically occurs at the 2-position in pyridines. It is plausible that 1,8-naphthyridin-3-ol could undergo a similar reaction, though the presence of the acidic hydroxyl group would likely necessitate the use of excess base.

Oxidation and Reduction Chemistry

The 1,8-naphthyridine ring system can undergo both oxidation and reduction reactions, although the specific outcomes for 1,8-naphthyridin-3-ol are not extensively documented. Oxidation of the nitrogen atoms can lead to the formation of N-oxides, which can, in turn, influence the reactivity of the ring system in subsequent reactions.

Reduction of the naphthyridine core generally requires strong reducing agents and can lead to partially or fully saturated ring systems. For example, 3-hydroxypyridine can be reduced with sodium borohydride (B1222165) in the presence of benzyl (B1604629) chloroformate to yield 1-benzyloxycarbonyl-5-hydroxy-2-piperideine. rsc.org A similar reduction of the 1,8-naphthyridine core could potentially lead to tetrahydro-1,8-naphthyridine derivatives, which are important scaffolds in medicinal chemistry. nih.gov

Functional Group Interconversions at the 3-Position

The hydroxyl group at the 3-position of 1,8-naphthyridin-3-ol hydrobromide is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions include esterification, etherification, and amination.

Reactions of the Hydroxyl Group (e.g., esterification, etherification, amination)

Esterification: The hydroxyl group of 1,8-naphthyridin-3-ol can be readily esterified using standard acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid and to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide-like species.

Etherification: Ether derivatives of 1,8-naphthyridin-3-ol can be prepared through reactions like the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form the corresponding alkoxide, which is then reacted with an alkyl halide. The choice of base and solvent is crucial to ensure efficient O-alkylation over potential N-alkylation of the ring nitrogens.

Amination: The direct conversion of the hydroxyl group to an amino group is a challenging transformation. However, it can be achieved through multi-step sequences. One possible route involves the conversion of the hydroxyl group into a better leaving group, such as a tosylate or triflate, followed by nucleophilic substitution with an amine or an ammonia (B1221849) equivalent.

Table 2: Functional Group Interconversions at the 3-Position of 1,8-Naphthyridin-3-ol

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Acyl chloride or acid anhydride, base (e.g., pyridine, triethylamine) | 3-Acyloxy-1,8-naphthyridine |

Influence of the Hydrobromide Counterion on Reactivity and Solubility

The hydrobromide salt form of 1,8-naphthyridin-3-ol has a significant impact on its physical and chemical properties, most notably its solubility. Generally, the salt form of a basic compound exhibits higher aqueous solubility compared to its free base. rsc.org This is because the ionic nature of the salt allows for more favorable interactions with polar solvents like water.

In terms of reactivity, the hydrobromide counterion primarily influences reactions by affecting the acidity of the medium and the availability of the free base form of the naphthyridine. In reactions that require basic conditions, such as the deprotonation of the hydroxyl group for etherification or esterification, the presence of the hydrobromic acid salt necessitates the use of at least one equivalent of an external base to neutralize the salt before the desired reaction can proceed.

The protonation of the ring nitrogens in the hydrobromide salt deactivates the naphthyridine core towards electrophilic attack, as the pyridinium-like rings are strongly electron-withdrawing. Conversely, this increased positive charge on the ring system could potentially enhance its susceptibility to nucleophilic attack, although this effect is often counteracted by the need for basic conditions for many nucleophilic reactions.

Cyclization and Ring-Forming Reactions Involving Naphthyridine Intermediates

The synthesis of the 1,8-naphthyridine core is predominantly achieved through cyclization reactions, with the Friedländer annulation being one of the most fundamental and widely utilized methods. kthmcollege.ac.inrsc.org This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group, such as a ketone or aldehyde, often in the presence of a catalyst. nih.govacs.orgorganic-chemistry.org

Recent advancements have focused on developing more sustainable and efficient versions of the Friedländer reaction. For instance, the use of choline (B1196258) hydroxide (B78521), an inexpensive and biocompatible ionic liquid, as a catalyst in water has enabled the gram-scale synthesis of 1,8-naphthyridines. acs.org This method proceeds through the formation of key intermediates, stabilized by hydrogen bonds with the catalyst, followed by intramolecular cyclization and dehydration to yield the final naphthyridine product. nih.govacs.org The reaction mechanism, as elucidated by Density Functional Theory (DFT) calculations, highlights the role of the catalyst in facilitating proton abstraction and promoting the ring-closing steps. nih.gov

Beyond the classic Friedländer synthesis, other cyclization strategies have been reported. An intramolecular 1,5-dipolar cyclization has been observed in the formation of certain complex naphthyridine derivatives. nih.govacs.org This process can be triggered by an initial intramolecular hydrogen transfer, leading to a reactive intermediate that subsequently cyclizes. nih.govacs.org Additionally, multicomponent reactions offer a one-pot approach to construct the 1,8-naphthyridine skeleton from simple starting materials. organic-chemistry.orgresearchgate.net For example, a three-component condensation of a substituted 2-aminopyridine (B139424), an active methylene compound like malononitrile (B47326), and an aldehyde can furnish 1,8-naphthyridine derivatives under mild conditions. organic-chemistry.org

Table 1: Examples of Catalysts and Conditions for Friedländer Synthesis of 1,8-Naphthyridines

| Catalyst | Solvent | Temperature (°C) | Key Features | Reference(s) |

|---|---|---|---|---|

| Choline Hydroxide (ChOH) | Water | 50 | Green, metal-free, gram-scale synthesis | acs.org |

| [Bmmim][Im] (Ionic Liquid) | [Bmmim][Im] | 80 | Recyclable catalyst, high yield | acs.org |

| TABO | Toluene (B28343) | Room Temp to 110 | Highly regioselective | organic-chemistry.org |

Photochemical Transformations and Isomerization Processes

Certain 1,8-naphthyridine derivatives exhibit interesting photochemical reactivity, particularly photoinduced isomerization. This phenomenon has been observed in vinyl-substituted 1,8-naphthyridines. nih.govacs.orgacs.org Irradiation with UV light (e.g., 365 nm) can induce isomerization in these flexible molecules. nih.govacs.org This process is often associated with changes in the molecule's electronic structure and can be monitored by spectroscopic techniques. The isomerization can be influenced by the solvent and the presence of metal ions, as seen in copper(I) complexes of these ligands. nih.gov

The photochemical behavior is linked to intramolecular charge transfer (ICT) transitions within the molecule. nih.govacs.org For some derivatives, these spectral changes can be controlled by altering the pH, demonstrating an acid/base-controlled switching mechanism. nih.govacs.org Such photoresponsive properties are of interest for the development of molecular switches and photoactive materials.

Metal Coordination Chemistry of 1,8-Naphthyridines

The 1,8-naphthyridine framework, with its two nitrogen atoms held in a specific geometry, acts as an excellent binucleating ligand in coordination chemistry. wikipedia.org This ability to bind two metal centers in close proximity has driven significant research into the synthesis and application of its metal complexes. researchgate.nettandfonline.com

The versatility of the 1,8-naphthyridine scaffold allows for the design of a wide array of ligands with tunable electronic and steric properties. kthmcollege.ac.inresearchgate.net Substituents can be introduced at various positions on the naphthyridine ring to modulate the ligand's coordination behavior and the properties of the resulting metal complexes. ntu.edu.twrsc.org These ligands have been shown to form stable complexes with a variety of transition metals, including ruthenium, copper, nickel, palladium, platinum, manganese, cobalt, and zinc. ntu.edu.twelectronicsandbooks.comelectronicsandbooks.comacs.orgflinders.edu.au

The coordination can result in monometallic or bimetallic structures. rsc.orgelectronicsandbooks.com In bimetallic complexes, the 1,8-naphthyridine ligand acts as a bridge, holding the two metal ions at a fixed distance. flinders.edu.au This structural feature is crucial for mimicking the active sites of metalloenzymes and for developing catalysts that rely on metal-metal cooperativity. tandfonline.com For example, dicopper(I) complexes based on 1,8-naphthyridine have been investigated for their catalytic activity in reactions like azide-alkyne cycloadditions. tandfonline.com

The synthesized metal-naphthyridine complexes are typically characterized by a suite of analytical techniques. Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center(s). nih.govntu.edu.twflinders.edu.au

Spectroscopic methods are also essential for characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the ligand environment and can confirm the coordination of the naphthyridine nitrogen atoms to the metal. rsc.orgnih.gov

Infrared (IR) spectroscopy is used to identify characteristic vibrational modes of the ligand and how they shift upon coordination. electronicsandbooks.com

Electronic spectroscopy (UV-Vis) reveals the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands, which are often responsible for the color of the complexes. nih.govrsc.org

Mass spectrometry confirms the molecular weight and composition of the complexes. nih.gov

Elemental analysis provides the empirical formula, verifying the stoichiometry of the complex. electronicsandbooks.comelectronicsandbooks.com

Table 2: Characterization Data for Selected Metal-Naphthyridine Complexes

| Complex | Metal Center(s) | Coordination Geometry | Key Characterization Technique(s) | Reference(s) |

|---|---|---|---|---|

| [Ru2(napy)2(H2O)4Cl(OH)]4+ | Ru(II) | Dinuclear, Bridging napy | Proton NMR, UV-Vis | rsc.org |

| [Cu2(MeCN)2(tBuN6)][BF4] | Cu(I) | Dinuclear, Macrocyclic ligand | NMR, HRMS, X-ray Diffraction | nih.gov |

| M(napy)2(NO3)2 | Mn, Co, Zn, Cd | Eight-coordinate | IR, Molar Conductance, Magnetic Moments | electronicsandbooks.com |

The coordination of metal ions to 1,8-naphthyridine-based ligands often leads to significant changes in their spectroscopic properties, particularly their fluorescence or luminescence. researchgate.netresearchgate.net This phenomenon forms the basis for their application as chemosensors for detecting metal ions. kthmcollege.ac.in

Upon metal binding, changes can occur in:

Fluorescence Intensity: The fluorescence of the ligand can be either quenched or enhanced upon complexation. For instance, some 1,8-naphthyridine derivatives show fluorescence quenching in the presence of copper ions (Cu⁺ and Cu²⁺) due to complex formation. researchgate.net

Emission Wavelength: The maximum emission wavelength can shift (either a blue or red shift) upon coordination, providing a ratiometric sensing response.

Absorption Spectra: Changes in the UV-Vis absorption spectrum are also common, leading to colorimetric sensing where a color change is visible to the naked eye. nih.gov

These spectroscopic responses are often highly selective and sensitive to specific metal ions, allowing for the development of fluorescent probes for environmental or biological monitoring. nih.gov For example, 1,8-naphthyridine derivatives have been designed as fluorescent sensors for ions like zinc(II). The sensing mechanism often involves an intramolecular charge transfer (ICT) process that is modulated by the binding of the metal cation. nih.gov

Structure Activity Relationship Sar and Structural Modification Studies on 1,8 Naphthyridin 3 Ol Derivatives

Impact of Substitution at the 3-Position on Biological Activity Profiles

The nature of the substituent at the 3-position of the 1,8-naphthyridine (B1210474) ring system plays a critical role in determining the biological activity of the resulting derivatives. Research has shown that even minor modifications at this position can lead to significant changes in potency and target selectivity.

For instance, the conversion of the 3-carbohydrazide group in 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide into various heterocyclic moieties has been shown to influence cytotoxic and antioxidant activities. researchgate.net A study involving the synthesis of a series of 3-heteroarylcarbonyl-1,8-naphthyridine derivatives revealed that the specific heterocyclic ring attached to the carbonyl group at the 3-position significantly impacts the compound's biological profile. researchgate.net Among the synthesized compounds, one derivative, compound 15 , which incorporates a specific quinazolinone structure, exhibited the most potent cytotoxicity and antioxidant activity. researchgate.net

Furthermore, the presence of a carboxy group at the C-3 position in the 1,8-naphthyridine ring has been identified as essential for eliciting cytotoxicity in certain contexts. nih.gov In the development of antihistaminic agents, 1,8-naphthyridine-3-carboxylic acid derivatives have been designed and synthesized, with specific substitutions leading to promising bronchorelaxant effects. rsc.orgnih.gov This highlights the importance of the carboxylic acid functionality at the 3-position for this particular biological activity.

The introduction of a nitrile group at the C-3 position has also been explored, leading to the development of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives with anti-mycobacterial activity. nih.govrsc.org The nitrile group can enhance binding affinity to biological targets and improve the pharmacokinetic profile of the parent compounds. nih.gov

The following table summarizes the impact of different substituents at the 3-position on the biological activity of 1,8-naphthyridine derivatives based on available research.

| Substituent at 3-Position | Resulting Biological Activity | Reference |

| Carbohydrazide (B1668358) | Precursor for cytotoxic and antioxidant agents | researchgate.net |

| Heteroarylcarbonyl (e.g., quinazolinone) | Enhanced cytotoxicity and antioxidant activity | researchgate.net |

| Carboxylic acid | Essential for cytotoxicity, antihistaminic/bronchodilator activity | nih.govrsc.orgnih.gov |

| Carbonitrile | Anti-mycobacterial activity | nih.govrsc.org |

Rational Design and Synthesis of New 1,8-Naphthyridine Analogues

The rational design of novel 1,8-naphthyridine analogues often involves computational methods, such as molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, to guide the synthesis of compounds with desired biological activities. rsc.orgnih.govnih.gov This approach allows for the prediction of binding modes and pharmacokinetic parameters before undertaking synthetic lab work. rsc.orgnih.gov

One strategy employed in the rational design of new analogues is molecular hybridization, which combines the 1,8-naphthyridine scaffold with other known pharmacophores. nih.gov For example, by integrating the 1,8-naphthyridine core with piperazine (B1678402) and benzamide (B126) moieties, researchers have designed and synthesized new anti-tubercular agents. nih.gov

The synthesis of these rationally designed analogues can be achieved through various chemical routes. A common starting material is 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide, which can be reacted with different reagents to produce a variety of 3-heteroarylcarbonyl-1,8-naphthyridine derivatives. researchgate.net Another approach involves a three-component domino reaction of glutaraldehyde, malononitrile (B47326), and β-ketoamides under catalyst-free conditions to efficiently synthesize functionalized researchgate.netrsc.orgnaphthyridine derivatives. rsc.org

For the synthesis of 1,8-naphthyridine-3-carbonitrile derivatives, a molecular hybridization approach has been utilized, leading to compounds with potential anti-mycobacterial activity. nih.govrsc.org The structures of these synthesized compounds are typically confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry. nih.govrsc.org

The following table provides an overview of rationally designed 1,8-naphthyridine analogues and their intended biological targets.

| Designed Analogue Type | Design Strategy | Intended Biological Target/Activity | Reference |

| 1,8-Naphthyridine-3-carboxylic acid derivatives | In silico studies, molecular docking | H1 receptor antagonism (antihistaminic) | rsc.orgnih.govresearchgate.net |

| 1,8-Naphthyridine-3-carbonitrile derivatives | Molecular hybridization with piperazine and benzamide | Anti-tubercular (Mycobacterium tuberculosis) | nih.govrsc.org |

| 3-Heteroarylcarbonyl-1,8-naphthyridines | Modification of a carbohydrazide precursor | Cytotoxicity and antioxidant activity | researchgate.net |

| N1-substituted 1,8-naphthyridines | Conjugation of substituted phenyl rings at N1 | Topoisomerase II inhibition (anticancer) | consensus.app |

Influence of N-1 and C-7 Position Modifications on Compound Potency and Selectivity

Modifications at the N-1 and C-7 positions of the 1,8-naphthyridine ring have been shown to significantly influence the potency and selectivity of the resulting compounds.

At the N-1 position, the introduction of a 2'-thiazolyl group has been reported to be essential for eliciting cytotoxicity in certain 1,8-naphthyridine derivatives. nih.gov In another study, a series of 1,8-naphthyridine derivatives with various substituted phenyl rings conjugated at the N-1 position were designed as potential topoisomerase II inhibitors. consensus.app The results indicated that the nature of the substituent on the phenyl ring had a profound effect on the antiproliferative activity and selectivity against cancer cell lines. consensus.app

The C-7 position is another critical site for modification. For instance, the presence of an aminopyrrolidine functionality at C-7 was found to be crucial for the cytotoxic activity of certain 1,8-naphthyridine compounds. nih.gov In a study on 2-amino-1,8-naphthyridines, the introduction of methyl groups at the C-7 position (and other positions) was shown to enhance the binding affinity to cytosine opposite an abasic site in DNA duplexes. nih.gov Specifically, the binding affinity increased with the number of methyl groups on the naphthyridine ring. nih.gov

In the context of antileishmanial activity, substitutions at the 7-position of 8-hydroxy naphthyridines have been explored. nih.gov While replacement of a triazole with an oxadiazole at this position led to a loss of activity, the introduction of substituents at the 5-position of the naphthyridine ring was a successful strategy for improving metabolic stability and potency. nih.gov

The table below details the effects of modifications at the N-1 and C-7 positions on the biological properties of 1,8-naphthyridine derivatives.

| Position | Modification | Effect on Potency and Selectivity | Reference |

| N-1 | 2'-Thiazolyl group | Essential for cytotoxicity | nih.gov |

| N-1 | Substituted phenyl rings | Influences antiproliferative activity and selectivity | consensus.app |

| C-7 | Aminopyrrolidine functionality | Essential for cytotoxicity | nih.gov |

| C-7 | Methyl group (in 2-amino-1,8-naphthyridines) | Enhances binding affinity to DNA | nih.gov |

| C-7 | Triazole/Oxadiazole (in 8-hydroxy naphthyridines) | Triazole favored for antileishmanial activity over oxadiazole | nih.gov |

Advanced Research Applications of 1,8 Naphthyridin 3 Ol Hydrobromide and 1,8 Naphthyridine Derivatives

Applications in Organic Synthesis

The unique structural and electronic properties of the 1,8-naphthyridine (B1210474) core make it a valuable scaffold in various organic synthesis applications, from catalysis to its use as a foundational element in the construction of complex molecules. researchgate.netnih.gov

Catalysis and Organocatalysis using Naphthyridine Scaffolds

The 1,8-naphthyridine framework has been effectively employed in the realm of catalysis. Its derivatives can act as ligands for metal ions, demonstrating good catalytic activity and thermal stability. nih.gov A significant application is seen in the Friedländer annulation, a classic and straightforward method for synthesizing quinolines and their aza-analogs, including 1,8-naphthyridines. nih.govnih.gov

Recent research has focused on developing greener and more efficient catalytic systems for this reaction. For instance, basic ionic liquids have been synthesized and used as both green solvents and catalysts for the preparation of 1,8-naphthyridine derivatives. nih.gov In one study, [Bmmim][Im] was identified as a superior catalyst for the reaction between 2-amino-3-pyridinecarboxaldehyde (B47744) and 2-phenylacetophenone. nih.gov Another approach utilized choline (B1196258) hydroxide (B78521), an inexpensive and biocompatible ionic liquid, as a metal-free catalyst for the gram-scale synthesis of 1,8-naphthyridines in water, highlighting a sustainable synthetic route. nih.govwikipedia.org

Furthermore, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to be a highly reactive and regioselective organocatalyst for preparing 2-substituted 1,8-naphthyridines from unmodified methyl ketones and o-aminoaromatic aldehydes. nih.gov These examples underscore the utility of the naphthyridine scaffold and its derivatives in facilitating key organic transformations.

Table 1: Catalytic Systems for 1,8-Naphthyridine Synthesis via Friedländer Reaction

| Catalyst/System | Reactants | Solvent | Key Features |

| Basic Ionic Liquids (e.g., [Bmmim][Im]) | 2-amino-3-pyridinecarboxaldehyde, α-methylene carbonyl compounds | Ionic Liquid | Green solvent and catalyst, reusable. nih.gov |

| Choline Hydroxide (ChOH) | 2-aminonicotinaldehyde, active methylene (B1212753) carbonyl compounds | Water | Metal-free, nontoxic, water-soluble catalyst for gram-scale synthesis. nih.govwikipedia.org |

| TABO | o-aminoaromatic aldehydes, methyl ketones | Not specified | Highly reactive and regioselective organocatalyst. nih.gov |

Intermediates in the Synthesis of Complex Organic Molecules

The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, serving as a crucial intermediate for the synthesis of a multitude of complex, biologically active molecules. nih.govtandfonline.com Its versatile reactivity allows for modifications at various positions, leading to a diverse library of compounds with a wide range of pharmacological properties. researchgate.netnih.gov

For example, 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide serves as a starting material for a series of 3-heterarylcarbonyl-1,8-naphthyridine derivatives with cytotoxic and antioxidant activities. nih.gov The synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives has also been explored, leading to compounds with potent anti-tuberculosis activity. nih.gov The core structure is present in established drugs like the antibacterial agent gemifloxacin (B1671427) and the antitumor agent vosaroxin, demonstrating its importance as a foundational block in drug discovery. nih.gov These examples highlight how the 1,8-naphthyridine framework is a key building block for developing novel therapeutic agents. tandfonline.com

Research in Biological Activity Mechanisms (Molecular Level Investigations)

Understanding the molecular-level interactions of 1,8-naphthyridine derivatives is crucial for the rational design of new therapeutic agents. Researchers have extensively investigated their binding to various biological targets, including receptors, enzymes, and nucleic acids.

Investigation of Receptor Binding Profiles (e.g., Adenosine (B11128) A2A Receptor Antagonism)

The adenosine A2A receptor is a significant target for therapies aimed at neurodegenerative conditions like Parkinson's disease. nih.govwikipedia.org A series of 1,8-naphthyridin-4-one derivatives have been synthesized and evaluated for their affinity for adenosine receptors. nih.gov These studies revealed that while the compounds generally lacked affinity for the A1 adenosine receptor, many exhibited interesting affinity and selectivity for the A2A subtype. nih.gov This selective antagonism is a key area of interest, as blocking the A2A receptor can help modulate neurotransmission and offer neuroprotective effects. wikipedia.org The development of these selective 1,8-naphthyridine-based antagonists, such as NIR178, which is an immune checkpoint inhibitor, showcases the potential of this scaffold in creating targeted therapies. cancer.gov

Table 2: Affinity of Selected 1,8-Naphthyridin-4-one Derivatives for Bovine Adenosine Receptors

| Compound | Substituents | A1 Affinity (Ki, μM) | A2A Affinity (Ki, μM) |

| Derivative A | R=H, R1=CH3 | > 10 | 0.85 |

| Derivative B | R=CH3, R1=CH3 | > 10 | 1.2 |

| Derivative C | R=C2H5, R1=CH3 | > 10 | 0.98 |

| Data synthesized from representative findings in the field for illustrative purposes. |

Studies on Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, Topoisomerase I and II)

Topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for anticancer and antibacterial drugs. wikipedia.orgnih.gov 1,8-Naphthyridine derivatives have been extensively studied as inhibitors of these enzymes.

DNA Gyrase and Topoisomerase II: Many 1,8-naphthyridine derivatives function as potent inhibitors of DNA gyrase (a type II topoisomerase found in bacteria) and human topoisomerase II. nih.govnih.govresearchgate.net Their mechanism often involves stabilizing the transient enzyme-DNA complex, which leads to double-strand DNA breaks and subsequently triggers apoptosis in cancer cells or bacterial death. wikipedia.orgnih.gov For example, a series of 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govnih.govnaphthyridine-3-carboxylic acids were synthesized, with one compound showing potent inhibition of E. coli DNA gyrase. nih.gov Similarly, novel substituted 1,8-naphthyridines have been designed as topoisomerase II inhibitors, with some compounds displaying potent inhibitory effects compared to known drugs like doxorubicin. nih.gov Molecular docking studies suggest these compounds bind within the etoposide (B1684455) binding pocket of topoisomerase IIβ, acting as a "topo II poison". nih.gov

Topoisomerase I: While more commonly associated with Topoisomerase II, some naphthyridine derivatives have also shown inhibitory activity against Topoisomerase I. researchgate.net These inhibitors function by trapping the Topoisomerase I-DNA covalent complex, which prevents the re-ligation of the cleaved DNA strand, leading to permanent DNA damage and cell death. nih.gov

Table 3: Enzyme Inhibitory Activity of Selected 1,8-Naphthyridine Derivatives

| Compound/Derivative Class | Target Enzyme | Key Findings |

| 7-substituted-1,4-dihydro nih.govnih.govnaphthyridines | E. coli DNA Gyrase | Compound 14 identified as a potent inhibitor with an MIC90 of 1.95 μg/mL against E. coli. nih.gov |

| Substituted 1,8-Naphthyridines (e.g., 5p ) | Topoisomerase IIβ | Compound 5p showed potent inhibitory effect and induced cell cycle arrest. nih.gov |

| Dibenzo[c,h] nih.govnih.govnaphthyridinediones | Topoisomerase I | Designed as Topoisomerase I inhibitors. acs.org |

DNA Interaction Studies (e.g., Intercalation, DNA Stabilizing Activity)

Beyond enzyme inhibition, 1,8-naphthyridine derivatives can exert their biological effects through direct interaction with DNA.

DNA Intercalation: The planar aromatic structure of the 1,8-naphthyridine ring is well-suited for intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.netmdpi.com This mode of binding can disrupt DNA replication and transcription, ultimately leading to cell death. Studies on thieno[2,3-b]-1,8-naphthyridine derivatives have shown evidence of DNA interaction through spectrophotometric analysis, which revealed bathochromic and hypochromic shifts upon binding to calf thymus DNA, characteristic of intercalation. nih.gov The binding constant (Kb) for one such derivative was determined to be 2.1 x 10^6 M^-1, indicating a strong interaction. nih.gov

DNA Stabilizing Activity: Certain derivatives have been specifically designed to stabilize unique DNA structures, such as G-quadruplexes, which are found in telomeres and gene promoter regions. nih.gov The stabilization of these structures can inhibit the activity of enzymes like telomerase, which is crucial for cancer cell immortality. Bisquinolinium and bispyridinium derivatives of 1,8-naphthyridine have been shown to be potent and selective G-quadruplex DNA stabilizing agents. nih.gov These ligands bind tightly to quadruplex DNA and significantly increase its thermal melting temperature (ΔTm up to 21 °C for human telomeric G-quadruplex), while having a minimal effect on duplex DNA, demonstrating high selectivity. nih.gov Molecular modeling suggests an end-stacking binding mode is favored for these interactions. nih.gov

Protein Kinase Inhibition Research

The 1,8-naphthyridine core is a recognized scaffold in the design of protein kinase inhibitors, which are crucial in cancer therapy and other diseases driven by abnormal cellular signaling. nih.govrsc.org Derivatives of 1,8-naphthyridine have been investigated as inhibitors of various protein kinases, demonstrating the potential of this chemical structure to interfere with ATP-binding sites and modulate kinase activity. google.com

Research has focused on modifying the 1,8-naphthyridine structure to achieve potent and selective inhibition of specific kinases. For instance, nicotinamide (B372718) aminonaphthyridine compounds have been identified as potent inhibitors of RET kinase, including mutant forms that confer resistance to existing therapies. nih.gov One such compound, HSN608, a nicotinamide analog of a previously reported multikinase inhibitor, demonstrated superior inhibition of RET and its mutants compared to established inhibitors like Alectinib and Sorafenib. nih.gov

Table 1: Selected 1,8-Naphthyridine Derivatives as Protein Kinase Inhibitors

| Compound/Derivative Class | Target Kinase(s) | Key Research Finding |

| Hetarylaminonaphthyridine derivatives | ATP consuming proteins | Identified as inhibitors with potential for tumor treatment. google.com |

| Nicotinamide aminonaphthyridine (e.g., HSN608) | RET kinase and its mutants (S904F, V804L/M) | HSN608 showed potent inhibition of RET and its resistant mutants, surpassing the activity of several clinical RET inhibitors. nih.gov |

| Benzamide (B126) aminonaphthyridine (HSN356) | Multikinase inhibitor, including RET | Precursor to the more potent nicotinamide analogs. nih.gov |

Modulation of Specific Biological Pathways

The versatility of the 1,8-naphthyridine scaffold allows for its application in modulating various biological pathways, including those involved in inflammation and bacterial communication.

Inflammatory Mediators: Certain 1,8-naphthyridine-3-carboxamide derivatives have been shown to downregulate pro-inflammatory cytokines, highlighting their potential in controlling inflammatory responses. tandfonline.com This anti-inflammatory activity is often explored in conjunction with their anticancer properties due to the established link between chronic inflammation and cancer. tandfonline.com

Quorum Sensing: While direct and extensive research on 1,8-naphthyridine derivatives as quorum sensing inhibitors is still an emerging area, their ability to modulate bacterial behavior suggests a potential role. The structural similarities to other heterocyclic compounds known to interfere with quorum sensing signaling pathways warrant further investigation into this specific application.

Research into Antimicrobial Mechanisms

The 1,8-naphthyridine core is famously present in nalidixic acid, a foundational synthetic antibacterial agent. scilit.comacs.org Modern research continues to explore the antimicrobial mechanisms of novel 1,8-naphthyridine derivatives, particularly in the context of rising antibiotic resistance. scilit.comnih.gov

The primary mechanism of action for many antimicrobial 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. mdpi.com Some derivatives have also been found to inhibit efflux pumps, which are proteins that bacteria use to expel antibiotics, thereby resensitizing resistant strains to existing drugs. nih.gov

Furthermore, studies have demonstrated that certain 1,8-naphthyridine derivatives, while not possessing strong intrinsic antibacterial activity, can act as adjuvants, potentiating the effect of other antibiotics like fluoroquinolones against multi-resistant bacterial strains. nih.govmdpi.comnih.gov

Studies on Antineoplastic Mechanisms

A significant body of research is dedicated to the antineoplastic, or anticancer, properties of 1,8-naphthyridine derivatives. nih.govnih.govtandfonline.com These compounds have been shown to exert their effects through various mechanisms.

One of the key mechanisms is the inhibition of mammalian topoisomerase II, an enzyme vital for DNA replication in rapidly dividing cancer cells. tandfonline.com This mode of action is shared with several established chemotherapeutic agents. tandfonline.com Additionally, as mentioned previously, the inhibition of specific protein kinases by 1,8-naphthyridine derivatives plays a crucial role in their anticancer activity. nih.gov

Researchers have synthesized and screened numerous 1,8-naphthyridine derivatives, such as 1,8-naphthyridine-3-carboxamides and 1-propargyl-1,8-naphthyridine-3-carboxamides, which have demonstrated significant cytotoxicity against various cancer cell lines. tandfonline.comnih.gov For example, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent activity, with some compounds exhibiting IC50 values in the sub-micromolar range. tandfonline.com

Investigations into Anti-inflammatory Mechanisms

The anti-inflammatory potential of 1,8-naphthyridine derivatives is a well-documented area of research. nih.govresearchgate.netnih.gov These compounds can modulate the inflammatory response through several mechanisms.

A primary mechanism is the downregulation of pro-inflammatory cytokines, as observed with certain 1,8-naphthyridine-3-carboxamide derivatives. tandfonline.comnih.gov Furthermore, new classes of derivatives, such as substituted 5-amino nih.govtandfonline.comnih.govtriazolo[4,3-a] nih.govdntb.gov.uanaphthyridine-6-carboxamides, have been synthesized and shown to possess very interesting anti-inflammatory properties in animal models. nih.gov Some of these compounds have also exhibited analgesic activity, which is often associated with anti-inflammatory effects. nih.gov

Exploration of Neurological Target Interactions

The 1,8-naphthyridine scaffold has also shown promise in the context of neurological disorders. tandfonline.comnih.govnih.gov Derivatives have been investigated for their potential to interact with targets related to conditions like Alzheimer's disease and depression. tandfonline.comnih.gov The ability of these compounds to cross the blood-brain barrier and interact with central nervous system targets makes them attractive candidates for the development of new neurotherapeutics. The specific mechanisms often involve the modulation of neurotransmitter systems or enzymes implicated in the pathology of these diseases.

Applications in Materials Science and Analytical Chemistry

Beyond their biological applications, 1,8-naphthyridine derivatives have found utility in materials science and analytical chemistry due to their unique structural and photophysical properties.

In materials science, 1,8-naphthyridine derivatives have been explored as corrosion inhibitors. nih.gov Their ability to adsorb onto metal surfaces provides a protective layer against corrosive agents. The synthesis of these compounds can be achieved through environmentally friendly methods, such as using ionic liquids as catalysts and reaction media. nih.gov

In analytical chemistry, the rigid, planar structure of the 1,8-naphthyridine ring system makes it an excellent platform for the development of fluorescent probes. nih.gov These compounds can be designed to exhibit fluorescence upon binding to specific analytes, such as metal ions or biological macromolecules. The flanking nitrogen atoms of the 1,8-naphthyridine core also allow it to act as a binucleating ligand in coordination chemistry, forming stable complexes with metal ions. wikipedia.org

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the 1,8-naphthyridine core has been widely exploited in the design of sophisticated probes and sensors. nih.gov These compounds are characterized by their excellent optical properties, which make them suitable for detecting and quantifying various analytes. nih.gov The rigid, planar structure of the naphthyridine ring system contributes to high fluorescence quantum yields, a critical feature for sensitive detection.

1,8-Naphthyridyl complexes have found extensive applications as fluorescence sensors. nih.gov For instance, a novel fluorescent chemodosimeter based on a 1,8-naphthyridine derivative has been developed for the selective and rapid detection of Zn(2+) and Cu(2+) ions. nih.gov This sensor operates through a metal-ion-catalyzed hydrolysis mechanism, leading to a distinct fluorescent response for each ion. nih.gov Specifically, the presence of Zn(2+) results in a dual-emission spectrum, while Cu(2+) induces an "ON-OFF" fluorescent behavior, allowing for their differentiation. nih.gov

The versatility of the 1,8-naphthyridine scaffold allows for chemical modifications to fine-tune its photophysical properties. This adaptability is crucial for creating sensors tailored to specific targets and environments. Research in this area continues to expand, with a focus on enhancing selectivity, sensitivity, and response times for a broader range of analytes.

Corrosion Inhibition Studies at the Molecular Level

Recent studies have highlighted the potential of 1,8-naphthyridine derivatives as effective corrosion inhibitors, particularly for mild steel in acidic environments. nih.govresearchgate.net The protective mechanism of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that prevents direct contact with the corrosive medium. nih.govresearchgate.net

The adsorption process is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the aromatic rings of the naphthyridine structure. These features allow the inhibitor molecules to interact with the vacant d-orbitals of the iron atoms on the steel surface, leading to the formation of a stable, protective film.

The effectiveness of these inhibitors is concentration-dependent, with higher concentrations generally leading to increased inhibition efficiency. researchgate.net For example, a study involving three different naphthyridine derivatives (NTDs) demonstrated a clear trend of increasing protection with higher concentrations. The inhibition efficiencies for these compounds were found to be in the order of NTD-1 (96.1%) < NTD-2 (97.4%) < NTD-3 (98.7%) at a concentration of 4.11 × 10⁻⁵ mol/L⁻¹. Another study reported an inhibition efficiency of 96.95% for a 2,3-diphenyl-1,8-naphthyridine derivative at a concentration of 1 mM. nih.gov

Table 1: Corrosion Inhibition Efficiency of Naphthyridine Derivatives

| Derivative | Concentration | Inhibition Efficiency (%) |

|---|---|---|

| NTD-1 | 4.11 × 10⁻⁵ mol/L⁻¹ | 96.1 |

| NTD-2 | 4.11 × 10⁻⁵ mol/L⁻¹ | 97.4 |

| NTD-3 | 4.11 × 10⁻⁵ mol/L⁻¹ | 98.7 |

| 2,3-diphenyl-1,8-naphthyridine | 1 mM | 96.95 |

Data sourced from multiple studies on corrosion inhibition. nih.govresearchgate.net

Electrochemical studies have shown that these derivatives act as mixed-type inhibitors, meaning they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov This dual action further enhances their protective capabilities. The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules. researchgate.net

Metal-Organic Frameworks (MOFs) Incorporating Naphthyridine Units

While the incorporation of 1,8-naphthyridine units into Metal-Organic Frameworks (MOFs) is an emerging area of research, the related and structurally similar 1,8-naphthalimide (B145957) has been successfully used as a functional ligand in the design of MOFs. These naphthalimide-based MOFs have shown promise in various applications, particularly in the field of chemical sensing.

The integration of these nitrogen-containing heterocyclic ligands into MOF structures can impart unique properties to the resulting materials. The Lewis basic sites on the naphthyridine or naphthalimide units can act as recognition sites for guest molecules, enhancing the selectivity of the MOF. Furthermore, the inherent fluorescence of these ligands can be utilized for developing "turn-on" or "turn-off" fluorescent sensors.

Although specific examples of 1,8-naphthyridin-3-ol (B13291425) hydrobromide being used in MOFs are not yet widely reported in the literature, the foundational work with related compounds suggests a promising future for the development of novel 1,8-naphthyridine-based MOFs with tailored functionalities for applications in gas storage, catalysis, and chemical sensing.

Selective Ion Detection (e.g., Cyanide Sensing)

The ability of 1,8-naphthyridine derivatives to act as ligands for metal ions also extends to the detection of anions. The development of fluorescent chemosensors for the selective detection of environmentally and biologically important ions is a significant area of research.

While direct reports on 1,8-naphthyridin-3-ol hydrobromide for cyanide sensing are limited, the broader class of 1,8-naphthalimide derivatives has been successfully employed for this purpose. For instance, a multifunctional fluorescent probe based on 1,8-naphthalimide was designed for the detection of Co²⁺, F⁻, and CN⁻. mdpi.com This probe exhibited a "turn-on" fluorescence response upon interaction with these ions, with a detection limit for cyanide of 0.49 μM. mdpi.com

Another study detailed a naphthalenediimide-based chemosensor that displayed high selectivity and sensitivity towards cyanide ions through a fluorescence "turn-off" mechanism. rsc.org The detection limit for cyanide with this sensor was found to be 0.411 μM. rsc.org The sensing mechanism in these probes often involves a nucleophilic addition of the cyanide ion to the sensor molecule, which alters its electronic structure and, consequently, its fluorescence properties. rsc.org

Table 2: Detection Limits of Naphthalimide-Based Cyanide Sensors

| Sensor Type | Detection Mechanism | Detection Limit (μM) |

|---|---|---|

| 1,8-Naphthalimide Probe | Fluorescence "Turn-on" | 0.49 |

| Naphthalenediimide Chemosensor | Fluorescence "Turn-off" | 0.411 |

Data from studies on fluorescent cyanide detection. mdpi.comrsc.org

These findings underscore the potential of designing 1,8-naphthyridine-based probes for the selective and sensitive detection of cyanide and other relevant anions. Future research will likely focus on the synthesis of novel derivatives with enhanced selectivity and lower detection limits.

Future Perspectives and Emerging Research Directions

Development of Green Chemistry Approaches for Naphthyridine Synthesis and Derivatization

The chemical industry's shift towards sustainability has put a spotlight on the development of environmentally friendly synthetic methods for producing 1,8-naphthyridines. Traditional synthesis routes, such as the Friedländer reaction, are being re-evaluated and optimized to align with the principles of green chemistry. nih.govnih.gov The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies being developed include:

Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. A notable development is the gram-scale synthesis of 1,8-naphthyridines in water, which circumvents the need for toxic organic solvents and costly metal catalysts. nih.gov The use of catalysts like choline (B1196258) hydroxide (B78521), which is biodegradable, further enhances the green credentials of this approach. nih.gov

Microwave-Assisted Synthesis: This technique uses microwave energy to heat reactions, which can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts. derpharmachemica.com For example, a clean and efficient microwave-promoted synthesis of 2,6-naphthyridine (B1209661) derivatives has been successfully demonstrated. derpharmachemica.com

Ionic Liquids: These salts, which are liquid at low temperatures, are being explored as recyclable and non-volatile alternatives to traditional organic solvents. nih.gov They can also act as catalysts, simplifying reaction setups and workup procedures in syntheses like the Friedländer reaction. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. This approach improves atom economy and reduces the number of synthetic steps and purification stages required. nih.gov A recent example is the one-pot synthesis of functionalized 1,8-naphthyridines using a reusable magnetic nanocatalyst in water. nih.gov

Solvent-Free Conditions: Conducting reactions without a solvent is an ideal green chemistry scenario. The synthesis of 1,8-naphthyridine (B1210474) derivatives under solvent-free solid-state conditions has been shown to be an effective and eco-friendly method. dntb.gov.ua

| Green Approach | Primary Benefits | Illustrative Application | Reference |

|---|---|---|---|